molecular formula C26H23BrNO3P B565580 [(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide CAS No. 886442-56-4

[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide

Cat. No.: B565580
CAS No.: 886442-56-4
M. Wt: 508.352
InChI Key: UOGAUEAECQVDOW-UHFFFAOYSA-M
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Description

[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide is a chemical compound with the molecular formula C26H23NO3P•Br and a molecular weight of 508.34 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide typically involves the reaction of triphenylphosphine with a suitable bromide precursor. One common method includes the following steps:

    Starting Materials: Triphenylphosphine and 4-methoxy-2-nitrobenzyl bromide.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are often used.

    Procedure: The bromide precursor is added to a solution of triphenylphosphine in the chosen solvent. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is typically purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or thiols can replace the bromide ion under suitable conditions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonium salts.

    Biology: Employed in studies involving mitochondrial function due to its ability to target mitochondria.

    Medicine: Investigated for its potential in drug delivery systems, especially for targeting specific cellular components.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which [(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide exerts its effects often involves its ability to interact with biological membranes. The triphenylphosphonium moiety allows the compound to penetrate lipid bilayers, making it useful for targeting mitochondria. Once inside the cell, it can participate in various biochemical reactions, depending on the functional groups present.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Methoxyphenyl)methyl]triphenylphosphonium Bromide
  • [(4-Nitrophenyl)methyl]triphenylphosphonium Bromide
  • [(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Chloride

Uniqueness

[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can influence its reactivity and biological activity

Properties

IUPAC Name

(4-methoxy-2-nitrophenyl)methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO3P.BrH/c1-30-22-18-17-21(26(19-22)27(28)29)20-31(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-19H,20H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGAUEAECQVDOW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrNO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856413
Record name [(4-Methoxy-2-nitrophenyl)methyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886442-56-4
Record name [(4-Methoxy-2-nitrophenyl)methyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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